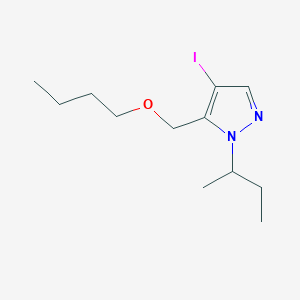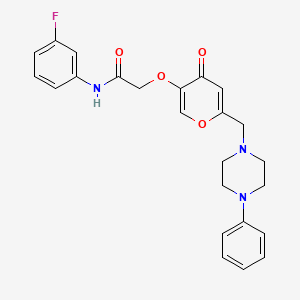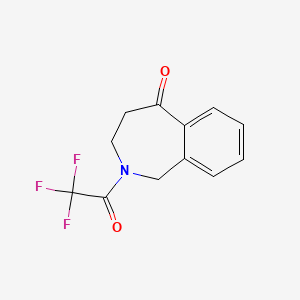
5-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole, commonly known as BMIPP, is a radiopharmaceutical agent used in medical imaging. It is a lipophilic compound that is selectively taken up by the myocardium, making it useful in diagnosing heart diseases.
Mécanisme D'action
BMIPP is a fatty acid analogue that is selectively taken up by the myocardium due to its lipophilic nature. It is taken up by the mitochondria, where it is metabolized and incorporated into the cell membrane. The radiolabeled iodine allows for the detection of the compound using SPECT imaging.
Biochemical and Physiological Effects:
BMIPP has been shown to have minimal effects on heart rate, blood pressure, and electrocardiogram readings. It is rapidly cleared from the body, with a half-life of approximately 4 hours. BMIPP has also been shown to have low toxicity and no adverse effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
BMIPP is a useful tool for diagnosing heart diseases, as it provides information on the heart's metabolism and blood flow. It is non-invasive and does not require the use of contrast agents. However, BMIPP has limitations in that it is not suitable for detecting acute myocardial infarction and cannot differentiate between viable and non-viable myocardium.
Orientations Futures
There are several future directions for BMIPP research. One area of focus is the development of new radiopharmaceutical agents that can differentiate between viable and non-viable myocardium. Another area of research is the use of BMIPP in the diagnosis of other diseases, such as cancer and neurological disorders. Additionally, there is ongoing research into the use of BMIPP in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to improve diagnostic accuracy.
Conclusion:
In conclusion, BMIPP is a radiopharmaceutical agent used in medical imaging to diagnose heart diseases. Its lipophilic nature allows for selective uptake by the myocardium, making it a useful tool in producing images of the heart's metabolism and blood flow. While BMIPP has limitations, ongoing research is focused on improving its diagnostic accuracy and expanding its use in the diagnosis of other diseases.
Méthodes De Synthèse
The synthesis of BMIPP involves the reaction of 4-iodo-1H-pyrazole with sec-butylmagnesium bromide, followed by the addition of butyl chloroformate and sodium hydride. The resulting compound is then treated with methanol and hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
BMIPP is primarily used in medical imaging to diagnose heart diseases such as myocardial infarction, ischemia, and cardiomyopathy. It is used in conjunction with single-photon emission computed tomography (SPECT) to produce images of the heart's metabolism and blood flow.
Propriétés
IUPAC Name |
1-butan-2-yl-5-(butoxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-4-6-7-16-9-12-11(13)8-14-15(12)10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEUOLCVSHUQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C(C)CC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2577138.png)


![7-(3-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577144.png)
![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)

![6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2577152.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2577155.png)



